molecular formula C8H4ClN3S2 B12302585 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Katalognummer: B12302585
Molekulargewicht: 241.7 g/mol
InChI-Schlüssel: JEELEXFZNOKNPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a unique structure combining a thiazole and benzothiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the formation of the thiazole and benzothiazole rings followed by their fusion. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then reacted with thioamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit dihydroorotase and DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting the metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
  • 7-chlorobenzo[d]thiazol-2-amine

Uniqueness

Compared to similar compounds, 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine exhibits unique properties due to its specific ring structure. This structure imparts distinct electronic and steric characteristics, making it a valuable compound for targeted biological applications and synthetic chemistry .

Eigenschaften

Molekularformel

C8H4ClN3S2

Molekulargewicht

241.7 g/mol

IUPAC-Name

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C8H4ClN3S2/c9-7-12-5-4(13-7)2-1-3-6(5)14-8(10)11-3/h1-2H,(H2,10,11)

InChI-Schlüssel

JEELEXFZNOKNPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1N=C(S3)N)N=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.